Unveiling the Structure of Edoxaban Impurity 2: A Technical Guide
Unveiling the Structure of Edoxaban Impurity 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Edoxaban Impurity 2. Edoxaban, a direct oral anticoagulant, is a factor Xa inhibitor, and the control of its impurities is critical for ensuring its safety and efficacy. This document details the identity of Impurity 2, the analytical methodologies employed for its characterization, and the logical workflow for its structural confirmation.
Introduction to Edoxaban and its Impurities
Edoxaban is a small molecule inhibitor of coagulation factor Xa, effectively reducing the risk of stroke and systemic embolism.[1] During its synthesis and storage, various related substances, including stereoisomers, degradation products, and process-related impurities, can arise.[1] Regulatory guidelines necessitate the identification, quantification, and control of these impurities to ensure the quality of the final drug product.
Identification and Chemical Structure of Edoxaban Impurity 2
Through extensive analytical efforts, Edoxaban Impurity 2 has been identified as a specific stereoisomer of the active pharmaceutical ingredient.
-
Chemical Name: N-(5-Chloropyridin-2-yl)-N'-[(1S,2S,4S)-4-[(dimethylamino)carbonyl]-2-[[(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]ethanediamide[2][3][4][5]
-
Synonyms: Edoxaban (SSS)-Isomer, Edoxaban EP Impurity C[2][5]
Edoxaban possesses three chiral centers, leading to a total of eight possible stereoisomers.[2][3] The active ingredient has the (1S, 2R, 4S) configuration. Impurity 2, with the (1S, 2S, 4S) configuration, differs in the stereochemistry at the C-2 position of the cyclohexyl ring. This subtle change can significantly impact the molecule's pharmacological and toxicological profile, making its precise identification and control imperative.
Workflow for Structure Elucidation
The elucidation of Edoxaban Impurity 2's structure follows a systematic workflow involving isolation, separation, and characterization using various spectroscopic and chromatographic techniques.
Experimental Protocols and Data Interpretation
The structural confirmation of Edoxaban Impurity 2 relies on a combination of analytical techniques. While specific spectral data for this impurity is often proprietary, this section outlines the standard experimental protocols and the expected data.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary tool for the separation and quantification of Edoxaban and its related compounds. Chiral HPLC methods are essential to resolve the various stereoisomers.
Experimental Protocol (Representative):
-
Instrument: HPLC system with a UV or PDA detector.
-
Column: A chiral stationary phase column (e.g., polysaccharide-based) is required to separate stereoisomers. For general impurity profiling, a C18 column (e.g., 250mm x 4.6mm, 5µm) is often used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 10mM ammonium acetate) and an organic modifier (e.g., acetonitrile:methanol 1:1 v/v).
-
Flow Rate: 0.7-1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 290 nm.
Data Presentation:
| Parameter | Value |
| Column | YMC Triart Phenyl (250 x 4.6) mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile:Methanol (1:1)% (v/v) |
| Flow Rate | 0.7 mL/min |
| Column Temp. | 40 °C |
| Detection Wavelength | 290 nm |
| Retention Time of Edoxaban | Varies based on exact method |
| Relative Retention Time of Impurity 2 | Varies based on chiral method |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the impurity, confirming its elemental composition.
Experimental Protocol (Representative):
-
Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Full scan mode to determine the parent ion mass and MS/MS (tandem mass spectrometry) mode to obtain fragmentation patterns.
Data Interpretation: The high-resolution mass spectrum is expected to show a protonated molecular ion [M+H]⁺ peak that corresponds to the exact mass of the molecular formula C₂₄H₃₀ClN₇O₄S. Fragmentation analysis (MS/MS) would be performed to confirm the connectivity of the different structural motifs within the molecule. The fragmentation pattern of Impurity 2 would be nearly identical to that of Edoxaban, as they are stereoisomers.
Data Presentation:
| Parameter | Expected Value |
| Molecular Formula | C₂₄H₃₀ClN₇O₄S |
| Monoisotopic Mass | 547.1769 g/mol |
| [M+H]⁺ (Observed) | ~548.1841 m/z |
| Key MS/MS Fragments | Consistent with Edoxaban structure |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the relative stereochemistry.
Experimental Protocol (Representative):
-
Instrument: NMR spectrometer operating at a high frequency (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Experiments:
-
¹H NMR: To identify the number and types of protons and their neighboring environments.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the overall structure.
-
NOESY/ROESY: To determine the spatial proximity of protons, which is critical for confirming the relative stereochemistry of the (1S, 2S, 4S) configuration.
-
Data Interpretation: The ¹H and ¹³C NMR spectra of Impurity 2 will be very similar to those of Edoxaban. However, subtle but distinct differences in the chemical shifts and coupling constants of the protons on the cyclohexyl ring (specifically at positions 1, 2, and 4) would be observed due to the change in stereochemistry at the C-2 position. 2D NMR experiments like NOESY would be instrumental in confirming the cis/trans relationships between these protons, ultimately verifying the (1S, 2S, 4S) stereochemistry.
Data Presentation (Hypothetical Key Differences):
| Nucleus | Edoxaban (1S, 2R, 4S) | Impurity 2 (1S, 2S, 4S) |
| Cyclohexyl H-1 | Expected δ (ppm), J (Hz) | Different δ (ppm), J (Hz) |
| Cyclohexyl H-2 | Expected δ (ppm), J (Hz) | Different δ (ppm), J (Hz) |
| Cyclohexyl H-4 | Expected δ (ppm), J (Hz) | Similar δ (ppm), J (Hz) |
Conclusion
The chemical structure elucidation of Edoxaban Impurity 2 confirms it to be the (1S, 2S, 4S) stereoisomer of Edoxaban. Its identification and characterization are achieved through a combination of advanced chromatographic and spectroscopic techniques. A robust analytical workflow, utilizing chiral HPLC for separation and a suite of spectroscopic methods (MS, NMR, IR) for characterization, is essential for the definitive confirmation of its structure. The control of this and other impurities is fundamental to ensuring the quality, safety, and efficacy of Edoxaban as a therapeutic agent.
